3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanoic acid , belongs to the class of benzodiazepines. Its chemical formula is C₁₂H₁₂N₂O₄ with a molecular weight of approximately 248.23 g/mol . Benzodiazepines are a group of psychoactive compounds commonly used as anxiolytics, sedatives, and hypnotics.
Preparation Methods
Synthetic Routes: The synthetic route for this compound involves the condensation of 2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with 3-(3-phenyl-1,2,4-oxadiazol-5-yl)propylamine . The reaction proceeds under specific conditions to yield the desired product.
Industrial Production: While industrial-scale production methods may vary, laboratories typically employ organic synthesis techniques to obtain this compound. Precise reaction conditions, reagents, and purification steps are crucial for high yield and purity.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substitution reactions can occur at different positions on the benzodiazepine ring.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products: The major products depend on the specific reaction conditions. Oxidation may lead to carboxylic acid derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry:
Drug Development: Benzodiazepines serve as essential scaffolds for designing new drugs targeting the central nervous system.
Catalysis: Modified benzodiazepines can act as catalysts in organic reactions.
Anxiolytic and Sedative Properties: Benzodiazepines are widely used to treat anxiety, insomnia, and muscle spasms.
GABA Receptor Modulation: They enhance the inhibitory effects of gamma-aminobutyric acid (GABA) by binding to GABA receptors.
Pharmaceuticals: Benzodiazepines are crucial components of many medications.
Pesticides: Intermediates derived from benzodiazepines contribute to pesticide synthesis .
Mechanism of Action
The compound likely exerts its effects through positive allosteric modulation of GABA-A receptors. By enhancing GABAergic neurotransmission, it promotes relaxation, sedation, and anxiolysis.
Comparison with Similar Compounds
While benzodiazepines share structural similarities, this compound’s unique features lie in its specific substituents and functional groups. Similar compounds include diazepam , lorazepam , and alprazolam .
Properties
Molecular Formula |
C23H23N5O4 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propyl]propanamide |
InChI |
InChI=1S/C23H23N5O4/c29-19(13-12-18-23(31)25-17-10-5-4-9-16(17)22(30)26-18)24-14-6-11-20-27-21(28-32-20)15-7-2-1-3-8-15/h1-5,7-10,18H,6,11-14H2,(H,24,29)(H,25,31)(H,26,30) |
InChI Key |
FZUPVNNFJKRJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCNC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.